molecular formula C9H10ClF2NO B15233208 (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Cat. No.: B15233208
M. Wt: 221.63 g/mol
InChI Key: FPVDHTWYRHBKRX-IGJIYHIXSA-N
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Description

(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry and the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL typically involves several steps, starting from readily available precursors. One common method involves the asymmetric reduction of a ketone intermediate, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in stereospecific interactions makes it a useful tool in studying enzyme-substrate interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins, potentially inhibiting or activating their function. The chloro and fluoro substituents may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Uniqueness

Compared to similar compounds, (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL stands out due to the presence of both chloro and difluoro substituents. This unique combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1

InChI Key

FPVDHTWYRHBKRX-IGJIYHIXSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1F)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O

Origin of Product

United States

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